molecular formula C11H11NO3 B12847367 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one

4-Amino-7-methoxy-5-methyl-2H-chromen-2-one

Cat. No.: B12847367
M. Wt: 205.21 g/mol
InChI Key: VSKOCJRDEVTEPV-UHFFFAOYSA-N
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Description

4-Amino-7-methoxy-5-methyl-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and biochemical research. This compound features amino, methoxy, and methyl functional groups on the core benzopyrone scaffold, modifications that are frequently explored to optimize biological activity and selectivity. Research Applications and Value Coumarin derivatives are extensively investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. These enzymes play a key role in tumor progression, and their inhibition is a promising strategy in anticancer drug development. Compounds with structural similarities to this compound have demonstrated nanomolar affinity and high selectivity for these pathological isoforms over ubiquitous off-target ones. Furthermore, the amino and methoxy substitutions align with research into coumarins as antibacterial agents, as modifications at the C-3, C-4, and C-7 positions are crucial for this activity. Mechanism of Action Research indicates that coumarins act as prodrugs for hCA inhibition. The enzyme's esterase activity opens the lactone ring of the coumarin core, generating a 2-hydroxy-cinnamic acid derivative. This hydrolyzed product then binds at the entrance of the enzyme's catalytic cavity, physically occluding it and preventing the substrate from accessing the active site, a mechanism known as non-classical inhibition. Note to Researchers The specific pharmacological profile and inhibitory potency of this compound require empirical determination. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-amino-7-methoxy-5-methylchromen-2-one

InChI

InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3

InChI Key

VSKOCJRDEVTEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is known for its efficiency in producing chromenone derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the specific reactants and conditions include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 4-amino-7-methoxy-5-methyl-2H-chromen-2-one exhibit significant anti-inflammatory effects. A study evaluated various substituted derivatives and found that certain compounds showed comparable or enhanced efficacy compared to established anti-inflammatory drugs. For instance, derivatives with specific substitutions on the benzylideneamino group displayed potent anti-inflammatory and analgesic activities, making them potential candidates for further development in treating inflammatory conditions .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A palladium(II) complex of a coumarin-based ligand exhibited cytotoxic effects against cervical cancer cells (HeLa) with an IC₅₀ value of 137 μM. The study highlighted that this complex could bind to DNA, indicating its mechanism of action may involve interaction with genetic material, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Coumarin Derivatives

Compound NameTarget Cell LineIC₅₀ (μM)Mechanism of Action
Palladium(II) complexHeLa137DNA binding
Other derivativesHepG2VariousCell cycle arrest

Antimicrobial Effects

The antimicrobial properties of this compound have been explored against various bacterial strains. Studies indicated that certain metal complexes derived from this coumarin exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The observed inhibition zones ranged from 14 to 17 mm, suggesting that these compounds may serve as effective alternatives to traditional antibiotics .

Case Study 1: Synthesis and Evaluation of Derivatives

In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The findings showed that modifications at the 7-position significantly influenced the anti-inflammatory and anticancer activities of these compounds. The study concluded that further optimization could lead to more potent therapeutic agents .

Case Study 2: Coumarin-Metal Complexes

A mini-review on coumarin-metal complexes highlighted the promising results obtained from palladium(II) and platinum(II) complexes of coumarin-based ligands, including those derived from this compound. These complexes demonstrated not only cytotoxic effects but also favorable pharmacokinetic profiles, suggesting their potential as next-generation chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as serine proteases and bacterial DNA gyrase.

    Pathways Involved: The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly impact the physicochemical and biological properties of chromen-2-one derivatives. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Chromen-2-one Derivatives
Compound Name Substituents (Position) Functional Groups Notable Properties or Activities
4-Amino-7-methoxy-5-methyl-2H-chromen-2-one 4-Amino, 7-Methoxy, 5-Methyl Amino, Methoxy, Methyl Hypothesized enhanced solubility and H-bonding
5-Alkoxy-2H-chromen-8-amines (e.g., 10a–c) 8-Amino, 5-Alkoxy Amino, Alkoxy Synthetic intermediates; alkoxy chain length affects lipophilicity
7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-... 2-Methylamino, 3-Nitro, 4-Aryl Methylamino, Nitro, Aryl Anticancer, antibacterial (broad 4H-chromene activity)
4-Hydroxy-5-methoxy-2H-chromen-2-one 4-Hydroxy, 5-Methoxy Hydroxy, Methoxy Increased acidity due to phenolic -OH
5-Hydroxy-6-methoxycoumarin 7-glucoside 5-Hydroxy, 6-Methoxy, 7-Glucose Hydroxy, Methoxy, Glycoside Enhanced water solubility via glycosylation

Key Observations

Amino vs. Hydroxy/Nitro Groups: The 4-amino group in the target compound likely enhances nucleophilicity and hydrogen-bonding capacity compared to the 4-hydroxy group in or the 3-nitro group in .

Methoxy Group Positioning :

  • The 7-methoxy substituent in the target compound may induce steric hindrance or electronic effects distinct from 5-methoxy () or 6-methoxy (). Methoxy groups at ortho positions (e.g., 5 or 7) can influence planarity and π-π stacking interactions .

Methyl vs. In contrast, 5-alkoxy chains () or 4-aryl groups () may enhance steric bulk or π-system conjugation, affecting binding affinity .

Glycosylation Effects :

  • Unlike the glycosylated analog in , the target compound lacks a sugar moiety, which suggests lower aqueous solubility but possibly higher metabolic stability .

Biological Activity

4-Amino-7-methoxy-5-methyl-2H-chromen-2-one, a derivative of chromenone, exhibits a diverse range of biological activities. This compound is characterized by its unique structural features, including an amino group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 5th position on the chromenone ring. Its potential applications span medicinal chemistry, biophysical research, and industrial uses.

The molecular formula of this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound's structure is crucial for its biological activity.

Property Value
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
IUPAC Name4-amino-7-methoxy-5-methylchromen-2-one
InChIInChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3
Canonical SMILESCC1=CC(=CC2=C1C(=CC(=O)O2)N)OC

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, it was found that certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has been investigated for its anticancer effects. A study highlighted that chromenone derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . For instance, derivatives similar to this compound were shown to have IC50 values in the micromolar range against cervical cancer cells (HeLa), indicating their potential as anticancer agents .

Enzyme Inhibition

This compound and its derivatives have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO). The compound demonstrated significant inhibitory activity against MAO-A and MAO-B isoforms, with IC50 values indicating effective enzyme inhibition . This property suggests potential applications in treating neurological disorders where MAO activity is implicated.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino and methoxy groups facilitate binding to enzyme active sites or receptor sites, leading to the modulation of biochemical pathways associated with disease states.

Case Studies and Research Findings

  • Antimicrobial Study : A recent evaluation of coumarin derivatives reported that compounds similar to this compound exhibited moderate antibacterial activity with inhibition zone diameters ranging from 14–17 mm against Staphylococcus aureus .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives showed cytotoxic effects against HeLa cells with IC50 values around 137 μM . This suggests potential for development into therapeutic agents targeting cancer.
  • Enzyme Activity Profiling : A comprehensive analysis revealed that derivatives of this chromenone exhibited varying degrees of inhibition against hAChE and MAO enzymes, with some compounds showing IC50 values as low as 1.52 μM for hAChE inhibition .

Q & A

Q. What synthetic methodologies are commonly employed for 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one?

A multi-step synthesis involving bromomethylation of a precursor (e.g., 7-methoxy-2H-chromen-2-one) followed by amination is typical. For example, bromomethyl intermediates can react with hexamethylenetetramine, followed by acidic hydrolysis to yield the amino-substituted product. Optimization of reaction conditions (e.g., solvent, temperature) is critical, with yields reported up to 53.5% under controlled conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H-NMR : Peaks at δ 3.87 (OCH3), δ 4.35 (CH2-N), and δ 6.44 (H-3) confirm substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M + H]+ at m/z 399.1679) .
  • IR spectroscopy : Identifies carbonyl (C=O) and amino (NH2) functional groups.

Q. How is X-ray crystallography applied to confirm its molecular structure?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and packing interactions. For chromenone derivatives, high-resolution data (>0.8 Å) are recommended to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can synthetic yield be improved in multi-step reactions involving this compound?

Strategies include:

  • Intermediate purification : Column chromatography or recrystallization to remove byproducts.
  • Catalyst optimization : Use of KI/K2CO3 in nucleophilic substitutions enhances reactivity .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and adjust reaction times.

Q. How to address discrepancies between experimental and computational spectral data (e.g., NMR)?

  • Validation steps : Compare experimental 1H-NMR shifts with Density Functional Theory (DFT)-calculated values.
  • Solvent effects : Account for deuterated solvent interactions in simulations.
  • Dynamic effects : Consider rotational barriers (e.g., methoxy groups) that may cause signal splitting .

Q. What bioassay designs are suitable for evaluating its pharmacological activity?

  • Receptor binding assays : Screen against targets like dopamine D2 or serotonin 5-HT3 receptors using radioligand displacement methods .
  • Enzyme inhibition studies : Coumarin derivatives often serve as fluorogenic substrates in hydrolytic enzyme assays (e.g., esterases) .

Q. What challenges arise in crystallographic refinement of chromenone derivatives?

  • Disorder : Methoxy or methyl groups may exhibit positional disorder, requiring constraints in SHELXL .
  • Twinning : Use TWIN laws in refinement for pseudo-merohedral twinning observed in low-symmetry crystals .

Methodological Guidance

Q. How to ensure compound stability during storage and handling?

Store below -20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DMF) during synthesis to avoid hydrolysis of the lactone ring .

Q. What computational tools aid in predicting its reactivity or bioactivity?

  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., enzymes).
  • DFT calculations (Gaussian) : Predicts electronic properties (HOMO/LUMO) and reaction pathways .

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